An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromo-2-nitrophenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromo-2-nitrophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromo-2-nitrophenyl)ethanone (CAS No. 90004-94-7). This compound is a valuable intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with potential therapeutic applications. This document consolidates available data on its physicochemical properties, spectral characteristics, and reactivity, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
1-(4-Bromo-2-nitrophenyl)ethanone is a substituted acetophenone containing both a bromine atom and a nitro group on the phenyl ring. These functional groups significantly influence its chemical reactivity and physical properties. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-(4-Bromo-2-nitrophenyl)ethanone
| Property | Value | Reference(s) |
| IUPAC Name | 1-(4-Bromo-2-nitrophenyl)ethanone | [1] |
| CAS Number | 90004-94-7 | [1] |
| Molecular Formula | C₈H₆BrNO₃ | [1] |
| Molecular Weight | 244.04 g/mol | [1] |
| Appearance | Pale yellow solid (predicted) | |
| Melting Point | 70 °C | |
| Boiling Point | 345.9 °C at 760 mmHg | |
| Purity | Typically ≥97% | [1] |
| SMILES | CC(=O)c1ccc(Br)cc1--INVALID-LINK--[O-] | [1] |
Synthesis and Purification
A plausible synthetic route, based on the synthesis of the related compound 4-bromo-2-nitrophenylacetic acid, involves the reaction of a substituted 4-bromo-2-nitrotoluene with a suitable reagent to introduce the acetyl group. For instance, a common method for the synthesis of similar acetophenones is the Friedel-Crafts acetylation of a substituted benzene ring using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride.
Diagram 1: General Synthetic Workflow
Caption: A logical workflow for the synthesis and purification of 1-(4-Bromo-2-nitrophenyl)ethanone.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for nitration of an aromatic ketone.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
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Addition of Starting Material: Slowly add 4-bromoacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
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Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add this mixture dropwise to the reaction flask, maintaining the temperature between 0-10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The crude product will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Purification
The crude 1-(4-Bromo-2-nitrophenyl)ethanone can be purified by recrystallization or column chromatography.
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Recrystallization: A suitable solvent system for recrystallization would likely be a polar protic solvent such as ethanol or a mixture of solvents like ethanol/water or ethyl acetate/hexane. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.[2][3]
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Column Chromatography: For higher purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would likely be effective in separating the desired product from any impurities.[4]
Spectral Data (Predicted and Comparative)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. Due to the ortho-nitro group, the aromatic signals will be shifted downfield.
Table 2: Predicted ¹H NMR Spectral Data for 1-(4-Bromo-2-nitrophenyl)ethanone
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | Ar-H |
| ~7.9 | dd | 1H | Ar-H |
| ~7.7 | d | 1H | Ar-H |
| ~2.6 | s | 3H | -COCH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and bromo groups and the acetyl group.[5][6]
Table 3: Predicted ¹³C NMR Spectral Data for 1-(4-Bromo-2-nitrophenyl)ethanone
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~148 | C-NO₂ |
| ~135 | C-Br |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C |
| ~27 | -COCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the carbonyl group, the nitro group, and the C-Br bond.
Table 4: Predicted IR Spectral Data for 1-(4-Bromo-2-nitrophenyl)ethanone
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700 | C=O (ketone) stretch |
| ~1530 | N-O (asymmetric nitro) stretch |
| ~1350 | N-O (symmetric nitro) stretch |
| ~1600, ~1475 | C=C (aromatic) stretch |
| ~1050 | C-Br stretch |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methyl group, the nitro group, and the bromine atom.
Table 5: Predicted Mass Spectrometry Data for 1-(4-Bromo-2-nitrophenyl)ethanone
| m/z | Fragment |
| 243/245 | [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 228/230 | [M - CH₃]⁺ |
| 197/199 | [M - NO₂]⁺ |
| 182 | [M - CH₃ - NO₂]⁺ |
| 154/156 | [C₆H₃BrO]⁺ |
| 75 | [C₆H₃]⁺ |
Diagram 2: Spectroscopic Analysis Workflow
Caption: A workflow illustrating the process of spectroscopic analysis for structural confirmation.
Reactivity and Potential Applications
The presence of the electron-withdrawing nitro group at the ortho position and the bromo group at the para position makes 1-(4-Bromo-2-nitrophenyl)ethanone a versatile intermediate for various organic transformations.
Reactivity
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Carbonyl Group: The electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone.[1] This enhanced reactivity can be utilized in condensation reactions, reductions, and additions to the carbonyl group.
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Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents.
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Methyl Group: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various alkylation and condensation reactions.
Applications in Organic Synthesis
1-(4-Bromo-2-nitrophenyl)ethanone is a valuable precursor for the synthesis of various heterocyclic compounds. The ortho-nitroacetophenone moiety is a common starting material for the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry with a wide range of biological activities, including anticancer and antimicrobial properties.[7][8][9][10][11]
Diagram 3: Potential Synthetic Application
Caption: A simplified pathway showing the potential use in quinazoline synthesis.
Biological Activity
While no specific biological activity data for 1-(4-Bromo-2-nitrophenyl)ethanone has been found in the searched literature, the presence of the bromo and nitro functionalities on an aromatic ketone scaffold suggests potential for biological relevance. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[12][13] The activity of these compounds is often related to the enzymatic reduction of the nitro group within cells.[12]
Furthermore, bromo-substituted phenyl derivatives are found in numerous FDA-approved drugs and are known to contribute to the binding affinity and pharmacokinetic properties of molecules.[14] Therefore, derivatives of 1-(4-Bromo-2-nitrophenyl)ethanone could be promising candidates for biological screening in drug discovery programs.
Conclusion
1-(4-Bromo-2-nitrophenyl)ethanone is a synthetically useful building block with significant potential in the development of novel heterocyclic compounds of medicinal interest. This technical guide has summarized its key chemical and physical properties and provided insights into its synthesis, spectral characteristics, and reactivity. Further research to fully elucidate its experimental spectral data and to explore its biological activity is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification [chem.rochester.edu]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]


